6-(3-{[(4-ethoxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide
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Overview
Description
6-(3-{[(4-ethoxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring, a nicotinamide moiety, and an ethoxybenzyl group, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
For instance, indole derivatives are known to interact with their targets through various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is known that the pyrrolidine ring, which is present in the structure of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
For instance, indole derivatives are known to have diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-{[(4-ethoxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the ethoxybenzyl group, and the coupling with the nicotinamide moiety. Common synthetic methods include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Introduction of the Ethoxybenzyl Group: This step often involves nucleophilic substitution reactions where the ethoxybenzyl group is introduced to the pyrrolidine ring.
Coupling with Nicotinamide: The final step involves coupling the modified pyrrolidine with nicotinamide using reagents like coupling agents (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3-{[(4-ethoxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(3-{[(4-ethoxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 6-{3-[(4-methoxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide
- 6-{3-[(4-methylbenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide
Uniqueness
6-(3-{[(4-ethoxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide is unique due to the presence of the ethoxybenzyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Properties
IUPAC Name |
6-[3-[(4-ethoxyphenyl)methylamino]pyrrolidin-1-yl]-N-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-2-31-23-11-8-19(9-12-23)16-26-22-14-15-29(18-22)24-13-10-20(17-27-24)25(30)28-21-6-4-3-5-7-21/h3-13,17,22,26H,2,14-16,18H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBLYEZDDAEWGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2CCN(C2)C3=NC=C(C=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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